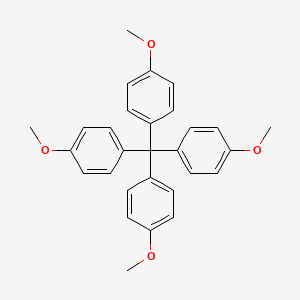

Tetrakis(4-methoxyphenyl)methane

Description

Tetrakis(4-methoxyphenyl)methane is a tetrahedral organic compound featuring a central methane carbon bonded to four 4-methoxyphenyl groups. The methoxy (-OCH₃) substituents are electron-donating, influencing the compound’s electronic properties, solubility, and supramolecular interactions.

Properties

Molecular Formula |

C29H28O4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

1-methoxy-4-[tris(4-methoxyphenyl)methyl]benzene |

InChI |

InChI=1S/C29H28O4/c1-30-25-13-5-21(6-14-25)29(22-7-15-26(31-2)16-8-22,23-9-17-27(32-3)18-10-23)24-11-19-28(33-4)20-12-24/h5-20H,1-4H3 |

InChI Key |

OAAQXXOISJIHMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(4-methoxyphenyl)methane can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxybenzyl chloride with sodium methoxide to form 4-methoxybenzyl alcohol. This intermediate is then reacted with formaldehyde in the presence of a base to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale reactions using the same principles as laboratory methods. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) groups on the aromatic rings undergo oxidation under specific conditions. For example:

-

Oxidation to Quinones :

Treatment with strong oxidizing agents (e.g., ceric ammonium nitrate) converts methoxy groups to quinones (cyclic diketones). This reaction proceeds via a radical intermediate mechanism.

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| Ceric ammonium nitrate in H₂O | Tetrakis(4-quinonyl)methane derivative | Formation of conjugated carbonyl systems |

The oxidized derivatives exhibit enhanced electron-accepting properties, making them suitable for applications in charge-transfer materials.

Luminescence-Related Reactivity

Crystallization-induced phosphorescence is observed due to restricted molecular motion in the solid state :

| State | Emission Band (nm) | Lifetime | Assignment |

|---|---|---|---|

| Solution | 317 (fluorescence) | <1 ns | Singlet-state decay |

| Solid | 334 (fluorescence) | <1 ns | Singlet-state decay |

| Solid | 461, 495, 528 (weak) | Microseconds | Triplet-state decay |

Structural Basis :

-

In the crystal lattice, C–H···π hydrogen bonds rigidify the structure, suppressing non-radiative decay pathways and enabling room-temperature phosphorescence .

-

The tetragonal crystal system (space group P4₂1c) facilitates close packing, further enhancing luminescence efficiency .

Electrophilic Aromatic Substitution (EAS)

The methoxy groups activate the aromatic rings toward EAS. Theoretical studies predict preferential substitution at the para position relative to the methoxy group due to steric shielding of the ortho positions by adjacent phenyl rings. Experimental validation is pending.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C under nitrogen, primarily involving cleavage of methoxy groups and subsequent fragmentation of the tetrahedral core.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, including luminescent materials and sensors.

Mechanism of Action

The mechanism of action of tetrakis(4-methoxyphenyl)methane involves its interaction with molecular targets through its aromatic rings and methoxy groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon irradiation, leading to the destruction of target cells .

Comparison with Similar Compounds

Substituent Effects on Structural and Electronic Properties

Table 1: Key Substituent Comparisons

Key Observations :

- Electron-donating groups (e.g., -OCH₃, -NH₂) enhance solubility in polar solvents and facilitate hydrogen bonding or π-π interactions, making them suitable for supramolecular frameworks .

- Electron-withdrawing groups (e.g., -NO₂) improve structural rigidity and host-guest capabilities, as seen in Tetrakis(4-nitrophenyl)methane’s pseudopolymorphic inclusion compounds .

- Halogens (Br, I) participate in halogen bonding and supramolecular synthons (e.g., Br4 clusters), enabling non-centrosymmetric crystal packing .

Crystallographic and Supramolecular Behavior

- This compound : Predicted to form columnar packing via C-H···O interactions, similar to Tetrakis(4-iodophenyl)methane’s C-H···I networks . Methoxy groups may also induce pseudopolymorphism, as observed in Tetrakis(4-methoxyphenyl)adamantane inclusion complexes .

- Tetrakis(4-bromophenyl)methane : Forms Br4 synthons that mimic CBr₄ molecular synthons, enabling diamondoid crystal structures .

- Tetrakis(4-ethynylphenyl)methane : Polymerizes into tubular or granular porous networks depending on synthetic conditions, leveraging ethynyl reactivity .

Biological Activity

Tetrakis(4-methoxyphenyl)methane (TMPM) is a compound characterized by its unique structure and potential biological activities. This article delves into its biological properties, focusing on anticancer activity, cytotoxic effects, and mechanisms of action supported by empirical data and case studies.

Chemical Structure and Properties

TMPM, with the molecular formula , features a central carbon atom bonded to four 4-methoxyphenyl groups. This configuration contributes to its stability and solubility in organic solvents, making it an interesting candidate for biological studies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of TMPM and its derivatives. A study involving methoxylated complexes demonstrated significant inhibition of cell growth in various cancer cell lines, including MDA-MB 231 (breast cancer) and HL-60 (leukemia) cells. The results indicated that these complexes exhibited cytotoxic effects with IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Assessment

In a controlled experiment, TMPM derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis:

- Cell Lines Used : MDA-MB 231 and HL-60

- Methodology : MTT assay was utilized to evaluate metabolic activity.

- Findings :

- Cytotoxic Effects : The most effective complex showed an IC50 of 4.2 μM, indicating potent cytotoxicity compared to cisplatin's IC50 of 27.9 μM.

- Mechanism of Action : The study revealed that TMPM induces cell death through ferroptosis, characterized by lipid peroxidation and mitochondrial dysfunction .

The mechanisms underlying the biological activity of TMPM are multifaceted:

- Ferroptosis Induction : TMPM has been shown to trigger ferroptotic cell death, which is a form of regulated necrosis distinct from apoptosis. This process involves the accumulation of lipid peroxides and is associated with iron metabolism .

- Cellular Uptake : The structural features of TMPM facilitate its uptake into cancer cells, enhancing its therapeutic efficacy. Live-cell imaging confirmed that fluorescent derivatives of TMPM were effectively internalized by MDA-MB 231 cells .

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 4.2 | MDA-MB 231 | Ferroptosis |

| Cisplatin | 27.9 | MDA-MB 231 | Apoptosis |

| Methoxylated Complex C1 | Varies | HL-60 | Cytostatic effects |

Q & A

Basic: What are the optimal synthetic routes for Tetrakis(4-methoxyphenyl)methane, and how can purity levels ≥95% be achieved?

Methodological Answer:

Synthesis often involves Cu(II)-mediated cascade dehydrogenation of diphenylmethane derivatives, as demonstrated for analogous compounds like Tetrakis(4-pyridyl)ethylene ( ). Key steps include:

- Reaction Conditions : Use Cu(OTf)₂ as a catalyst in dichloroethane under reflux (80–100°C) for 24–48 hours.

- Purification : Column chromatography with silica gel (eluent: DCM/MeOH 20:1) followed by recrystallization from ethanol yields >95% purity.

- Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ ~7.1–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) matching the molecular ion peak .

Basic: How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine multiple analytical techniques:

- X-ray Crystallography : Resolve the central methane core and methoxy substituent geometry, as shown for structurally similar Tetrakis(4-methoxyphenyl)adamantane derivatives ( ).

- NMR Spectroscopy : Identify methoxy (-OCH₃) groups at δ ~3.8 ppm and aromatic protons (δ 6.7–7.6 ppm). Discrepancies in peak splitting may indicate rotational isomerism.

- Mass Spectrometry : Compare experimental HRMS (e.g., m/z 568.2142 for C₃₃H₃₂O₄) with theoretical values to confirm molecular weight .

Advanced: What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

Crystallographic inconsistencies (e.g., polymorphic forms) can arise from solvent inclusion or temperature-dependent packing. Mitigation strategies include:

- Variable-Temperature XRD : Analyze lattice changes between 100–300 K to identify thermally induced phase transitions.

- Guest Molecule Screening : Test inclusion complexes with solvents like ethanol or benzene, as observed in Tetrakis(4-methoxyphenyl)adamantane (20+ inclusion forms reported) .

- DFT Simulations : Model intermolecular interactions (e.g., van der Waals forces between methoxy groups) to predict stable polymorphs .

Advanced: How do electron-donating methoxy groups influence charge transport in this compound-based materials?

Methodological Answer:

The methoxy groups enhance electron-donating capacity and π-conjugation, critical for optoelectronic applications:

- Cyclic Voltammetry (CV) : Measure oxidation potentials (e.g., Eₐₓ ~0.5 V vs. Ag/Ag⁺) to quantify HOMO/LUMO levels.

- Time-Resolved Microwave Conductivity (TRMC) : Assess charge carrier mobility (>10⁻³ cm²/V·s) in thin films.

- Comparative Studies : Replace methoxy with electron-withdrawing groups (e.g., -CN) to isolate substituent effects, as seen in Tetrakis(4-cyanophenyl)methane studies .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (Ar/N₂) at 4°C to prevent photooxidation of methoxy groups.

- Stability Testing : Monitor degradation via HPLC every 3 months; <5% decomposition over 12 months under recommended conditions .

Advanced: How can computational modeling predict the supramolecular assembly of this compound in porous frameworks?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate self-assembly in solvents like DMF or THF, focusing on π-π stacking distances (~3.5–4.0 Å).

- Density Functional Theory (DFT) : Calculate binding energies (~-25 to -30 kcal/mol) for host-guest interactions with CO₂ or H₂O.

- Experimental Validation : Compare predicted pore sizes (e.g., 6–8 Å) with BET surface area measurements from nitrogen adsorption isotherms .

Basic: What spectroscopic techniques differentiate this compound from its structural analogs?

Methodological Answer:

- IR Spectroscopy : Identify methoxy C-O stretches at ~1250 cm⁻¹ and absence of amine N-H peaks (cf. Tetrakis(4-aminophenyl)methane at ~3400 cm⁻¹).

- UV-Vis : Compare λₘₐₓ shifts; methoxy derivatives typically absorb at 270–300 nm, while amino analogs show broader bands due to charge transfer .

Advanced: What mechanistic insights explain side reactions during this compound synthesis?

Methodological Answer:

Common side reactions (e.g., over-oxidation or dimerization) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.